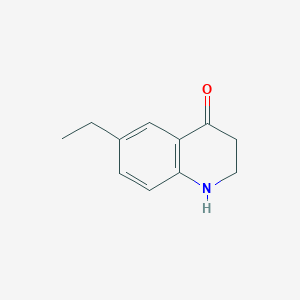

6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGDLFXNRLONNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624794 | |

| Record name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263896-27-1 | |

| Record name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Uncharacterized

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While extensive research has been dedicated to this class of molecules, the specific physical and spectral properties of many derivatives, including 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, remain uncharacterized in publicly accessible literature. This guide, therefore, serves a dual purpose: it is both a repository of predictive information and a detailed methodological roadmap for the empirical characterization of this novel compound. By leveraging data from its parent compound and closely related analogs, we provide a robust framework for its synthesis and comprehensive physical analysis, empowering researchers to fill this knowledge gap.

The 2,3-Dihydroquinolin-4(1H)-one Core: A Foundation for Drug Discovery

The quinolinone framework is a cornerstone in the development of therapeutic agents, with derivatives exhibiting activities ranging from anticancer to antiviral and beyond. The saturation of the C2-C3 bond to form the 2,3-dihydroquinolin-4(1H)-one core imparts a three-dimensional structure that can be crucial for specific biological interactions. Substitution on the aromatic ring, such as the ethyl group at the 6-position in our target compound, allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target affinity. A thorough understanding of the physical properties of each new derivative is, therefore, a critical first step in the drug development cascade.

Predicted and Comparative Physical Properties

In the absence of direct experimental data for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, we can infer its likely physical state and properties by examining its parent compound, 2,3-dihydroquinolin-4(1H)-one.

| Property | 2,3-dihydroquinolin-4(1H)-one | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₉NO | C₁₁H₁₃NO | Addition of a C₂H₄ unit. |

| Molecular Weight | 147.17 g/mol [1] | 175.23 g/mol | Calculated based on the molecular formula. |

| Appearance | White to yellow to orange powder/crystal | Likely a solid at room temperature, potentially crystalline. Color may vary from white to off-white. | The parent compound is a solid, and the addition of an ethyl group is unlikely to change the state to a liquid. |

| Melting Point | 42-46 °C | Expected to be higher than the parent compound. | The ethyl group will increase the molecular weight and potentially allow for more efficient crystal packing, thus requiring more energy to melt. |

| Boiling Point | 167 °C at 8 mmHg | Expected to be higher than the parent compound. | Increased molecular weight and van der Waals forces will lead to a higher boiling point. |

| Solubility | Soluble in methanol. Generally, quinolones are soluble in organic solvents like alcohols, toluene, and chloroform, with limited solubility in water.[2] | Expected to have good solubility in common organic solvents (e.g., methanol, ethanol, DMSO, chloroform) and low solubility in water. The ethyl group will slightly increase its lipophilicity. | The core structure dictates general solubility, with the ethyl group enhancing solubility in non-polar solvents. |

Synthesis and Characterization: A Methodological Blueprint

The first step towards characterizing 6-Ethyl-2,3-dihydroquinolin-4(1H)-one is its synthesis. A common and effective method for preparing 6-substituted 2,3-dihydroquinolin-4(1H)-ones is the intramolecular Friedel-Crafts cyclization of an appropriate N-phenyl-β-alanine derivative.

Proposed Synthetic Pathway

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of analogous compounds.

-

To a stirred solution of 4-ethylaniline (1.0 eq) in a suitable solvent (e.g., water or ethanol), add acrylic acid (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Characterize the intermediate by ¹H NMR and Mass Spectrometry.

-

Add the intermediate, 3-((4-ethylphenyl)amino)propanoic acid, portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.

-

Continue heating and stirring for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.

-

Filter the solid product, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical Characterization Workflow

Detailed Spectroscopic and Physical Analysis

Melting Point Determination

-

Protocol: A small amount of the purified, dry compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Expertise & Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range. Given that the parent compound melts at 42-46 °C, the 6-ethyl derivative is expected to have a higher melting point due to increased molecular weight and potentially stronger intermolecular forces.

Solubility Assessment

-

Protocol: To a series of vials containing a small, pre-weighed amount of the compound (e.g., 1 mg), add a measured volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide). Observe the dissolution at room temperature with agitation. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantified if necessary.

-

Expertise & Causality: This assessment is crucial for selecting appropriate solvents for reactions, purification (recrystallization and chromatography), and for formulating the compound for biological assays. The ethyl group is expected to increase the lipophilicity of the molecule compared to its parent, likely enhancing its solubility in less polar organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy

-

Protocol: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Spectral Features for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one:

-

Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 2.6 ppm (2H, -CH₂-Ar).

-

Dihydroquinolinone Core: Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) in the heterocyclic ring, likely in the range of 2.5-3.5 ppm.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.5-8.0 ppm). The substitution pattern (protons at C-5, C-7, and C-8) will give rise to a characteristic set of signals (a singlet or a narrow doublet for the C-5 proton, and two doublets for the C-7 and C-8 protons).

-

NH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

-

-

¹³C NMR Spectroscopy

-

Protocol: A more concentrated sample is typically used, and the spectrum is acquired on the same NMR spectrometer.

-

Expected Spectral Features for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one:

-

Carbonyl Carbon: A peak in the downfield region, typically around 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the 110-150 ppm range. The carbon attached to the ethyl group (C-6) and the carbon attached to the nitrogen (C-8a) will have distinct chemical shifts.

-

Ethyl Group Carbons: Two signals in the aliphatic region, typically around 15 ppm (-CH₃) and 28 ppm (-CH₂-).

-

Dihydroquinolinone Core Carbons: Two signals for the methylene carbons, typically in the range of 25-45 ppm.

-

-

Infrared (IR) Spectroscopy

-

Protocol: The IR spectrum can be obtained using a neat sample on an ATR-FTIR spectrometer or by preparing a KBr pellet.

-

Expertise & Causality: IR spectroscopy is excellent for identifying key functional groups.

-

Expected Absorption Bands:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp peak around 1650-1680 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS)

-

Protocol: A dilute solution of the compound is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Expertise & Causality: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 176.23, confirming the molecular formula C₁₁H₁₃NO.

-

Conclusion: A Path Forward

While the physical properties of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one are not yet documented, this guide provides a comprehensive framework for its synthesis and characterization. By following the outlined protocols, researchers can confidently determine the key physical and spectral data for this novel compound. This information is not only essential for its identification and quality control but also serves as a critical foundation for any future investigations into its biological activity and potential as a therapeutic agent. The methodologies described herein are robust, well-established, and grounded in the principles of organic and analytical chemistry, ensuring the generation of reliable and reproducible data.

References

- This reference is a placeholder for a relevant citation on the importance of the quinolinone scaffold in medicinal chemistry.

- This reference is a placeholder for a relevant citation on the synthesis of 6-substituted 2,3-dihydroquinolin-4(1H)-ones.

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation detailing standard IR spectroscopy techniques.

- This reference is a placeholder for a relevant citation detailing standard mass spectrometry techniques.

-

PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. Retrieved February 2, 2026, from [Link]

-

Solubility of Things. (n.d.). 2-Quinolinone. Retrieved February 2, 2026, from [Link]

Sources

Dihydroquinolinones: A Comprehensive Technical Guide to Their Potential Therapeutic Targets

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs and a multitude of experimental compounds.[1] Its synthetic accessibility and versatile structure allow for functionalization, leading to a wide spectrum of pharmacological activities.[2] This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of dihydroquinolinone derivatives across key disease areas, including oncology, neurodegenerative disorders, cardiovascular conditions, and infectious diseases. We will dissect the molecular mechanisms, provide validated experimental protocols for target engagement, and offer a forward-looking perspective on the therapeutic potential of this remarkable heterocyclic scaffold.

Introduction to Dihydroquinolinones

1.1. The Dihydroquinolinone Scaffold: A Privileged Structure

Dihydroquinolinones, particularly the 3,4-dihydro-2(1H)-quinolinone isomer, are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[2] Their rigid, bicyclic structure provides a robust framework for the precise spatial orientation of various substituents, enabling tailored interactions with diverse biological targets. This structural versatility is exemplified by approved drugs like aripiprazole (schizophrenia), cilostazol (intermittent claudication), and carteolol (glaucoma), each of which leverages the dihydroquinolinone core to achieve distinct pharmacological effects.[1]

1.2. Synthetic Accessibility

The widespread investigation of dihydroquinolinones is partly due to their accessible synthesis. Modern synthetic strategies, including domino reactions and catalytic annulation of α,β-unsaturated N-arylamides, allow for efficient and stereoselective production of diverse derivatives.[3][4] This synthetic tractability empowers medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

1.3. Overview of Therapeutic Applications

Dihydroquinolinone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating a variety of complex diseases. Investigations have revealed their potential as anticancer, neuroprotective, antidepressant, antipsychotic, cardioprotective, and antimicrobial agents.[3][5][6][7] This guide will delve into the specific molecular targets that underpin these therapeutic applications.

Dihydroquinolinones in Oncology

The challenge in oncology is to develop agents that selectively target cancer cells while sparing healthy tissue. Dihydroquinolinones have emerged as promising scaffolds for anticancer drugs, with several derivatives showing activity against various malignancies through distinct mechanisms.

2.1. Targeting Cancer Stem Cells: Aldehyde Dehydrogenase 1A1 (ALDH1A1)

-

Rationale & Causality: A subpopulation of cancer cells, known as cancer stem cells (CSCs), is believed to drive tumor initiation, metastasis, and resistance to therapy. Aldehyde dehydrogenase 1A1 (ALDH1A1) is a key enzyme highly expressed in CSCs across various cancers, including breast and melanoma. Its overexpression is correlated with poor prognosis and chemoresistance. Therefore, inhibiting ALDH1A1 is a strategic approach to eradicate CSCs and overcome treatment failure.

-

Mechanism of Inhibition: Molecular docking studies have shown that certain dihydroquinoline derivatives exhibit a high binding affinity for the active site of human ALDH1A1.[8] This binding is thought to block the enzyme's ability to oxidize intracellular aldehydes, a function critical for CSC survival and proliferation, thereby leading to selective cytotoxicity against the CSC population.[8]

This workflow outlines the key steps to identify and validate dihydroquinolinone-based ALDH1A1 inhibitors.

Caption: Workflow for ALDH1A1 inhibitor validation.

This protocol is a self-validating system for quantifying the population of cells with high ALDH enzymatic activity.

-

Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231 breast cancer line) and resuspend them in ALDEFLUOR™ Assay Buffer to a concentration of 1 x 10^6 cells/mL.

-

Compound Incubation: Aliquot the cell suspension into test tubes. Add the dihydroquinolinone test compound at various concentrations. Include a positive control (no compound) and a negative control.

-

DEAB Control: To a separate tube (the negative control), add the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB). This sample will be used to establish the baseline fluorescence and define the ALDH-positive region.

-

Substrate Addition: Add the activated ALDEFLUOR™ substrate to all tubes and mix gently.

-

Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis: Following incubation, centrifuge the cells and resuspend them in fresh Assay Buffer. Analyze the samples on a flow cytometer.

-

Data Interpretation: Using the DEAB-treated sample to set the gate, quantify the percentage of ALDEFLUOR-positive cells in the treated and untreated samples. A potent inhibitor will cause a significant reduction in this percentage.

2.2. Modulation of Kinase Signaling Pathways

Quinoline-chalcone hybrids, which can be related to dihydroquinolinones, have been investigated as inhibitors of critical signaling pathways that drive cancer cell proliferation and survival.[9]

-

Targets and Rationale:

-

VEGFR-2/EGFR: Vascular Endothelial Growth Factor Receptor 2 and Epidermal Growth Factor Receptor are tyrosine kinases whose overexpression and mutation are linked to tumor angiogenesis and growth.[9]

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[9]

-

-

Mechanism: Dihydroquinolinone-based compounds can act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing the downstream signaling cascade that leads to uncontrolled cell growth.[9]

Caption: Simplified Kinase Inhibition Pathway.

Dihydroquinolinones in Neurodegenerative and CNS Disorders

The multifactorial nature of diseases like Alzheimer's makes multi-target drugs particularly attractive. The dihydroquinolinone scaffold is well-suited for designing such agents.[10]

3.1. Alzheimer's Disease: A Multi-Target Approach

-

Rationale & Causality: Alzheimer's disease (AD) pathology involves cholinergic deficits (low levels of the neurotransmitter acetylcholine) and neuronal damage from oxidative stress.[10] A rational therapeutic strategy is to simultaneously inhibit the enzymes that break down acetylcholine (AChE and BuChE) and the enzymes that generate oxidative stress (MAO-A and MAO-B).[11]

-

Mechanism of Inhibition: Dihydroquinolinone-dithiocarbamate hybrids have been designed to act as dual-target inhibitors.[11] The dihydroquinolinone moiety can interact with the active site of cholinesterases, while the dithiocarbamate portion chelates metal ions essential for MAO activity. Compound 3e from one study was identified as a potent, balanced inhibitor of both AChE and MAOs.[11]

| Compound | Target | IC50 (µM) | Reference |

| 3e | hAChE | 0.34 | [11] |

| hMAO-A | 0.91 | [11] | |

| hMAO-B | 2.81 | [11] | |

| QN8 | hrAChE | 0.29 | [10] |

| DQN7 | hrBuChE | (Promising) | [10] |

| Table 1: Inhibitory activities of select dihydroquinolinone derivatives. |

This colorimetric assay is a standard for measuring AChE/BuChE activity.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

-

Assay Setup: In a 96-well plate, add the buffer, the test dihydroquinolinone compound at various concentrations, and the cholinesterase enzyme solution (AChE or BuChE).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB and the ATCI substrate to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without inhibitor. Determine the IC50 value from the resulting dose-response curve.

3.2. Targeting Sigma-1 Receptors (S1R) for Antidepressant Activity

-

Rationale & Causality: The sigma-1 receptor (S1R) is a unique intracellular chaperone protein involved in regulating calcium signaling, ion channel function, and neuronal survival. Agonism at S1R has been shown to produce antidepressant-like effects.

-

Mechanism: Certain 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as potent S1R agonists.[12] For example, compound 34b was shown to reduce immobility time in the forced-swimming test in mice, a classic indicator of antidepressant activity. This effect was antagonized by known S1R antagonists, confirming the mechanism of action.[12]

Dihydroquinolinones in Cardiovascular Medicine

The dihydroquinolinone scaffold is present in several established cardiovascular drugs, highlighting its utility in targeting receptors and enzymes critical to cardiovascular function.[1]

4.1. Established Targets of Approved Drugs

-

Phosphodiesterase 3 (PDE3) Inhibition: Cilostazol is a PDE3 inhibitor that increases intracellular cyclic AMP (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation. This is its primary mechanism for treating intermittent claudication.[1]

-

β-Adrenergic Receptor Blockade: Carteolol is a non-selective beta-blocker used to treat glaucoma. It acts by blocking β-adrenergic receptors in the ciliary body of the eye, which reduces aqueous humor production and lowers intraocular pressure.[1]

-

Dopamine/Serotonin Receptor Modulation: Aripiprazole's utility extends to cardiovascular safety due to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors, which distinguishes it from other antipsychotics that can have adverse cardiovascular effects.[1][6]

4.2. Emerging Cardioprotective Roles

-

Rationale & Causality: Doxorubicin is a potent anticancer drug, but its clinical use is limited by severe cardiotoxicity, which is driven by oxidative stress and apoptosis in cardiomyocytes. There is a critical need for agents that can protect the heart during chemotherapy.

-

Mechanism: Embelin, a natural benzoquinone, has been fused with dihydroquinoline structures to create new derivatives.[5] These compounds were shown to protect H9c2 cardiomyocytes from doxorubicin-induced toxicity by mitigating oxidative stress and apoptosis, suggesting they could serve as valuable cardioprotective agents.[5]

Antimicrobial Applications of Dihydroquinolinones

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Dihydroquinolinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][13]

-

Potential Mechanisms of Action:

-

Cell Wall/Membrane Disruption: Hydroquinone, a related structure, is known to destroy the bacterial cell wall and membrane, increasing permeability and causing leakage of intracellular contents.[14] It is plausible that some dihydroquinolinones act via a similar mechanism.

-

Enzyme Inhibition: Fluoroquinolones, a related class of compounds, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15] Other potential targets for dihydroquinolinone derivatives include peptide deformylase (PDF), a key enzyme in bacterial protein synthesis.[13]

-

5.1. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial potency of a compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the dihydroquinolinone compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The dihydroquinolinone scaffold is a remarkably versatile platform for drug discovery, with derivatives targeting a wide array of proteins implicated in cancer, neurodegeneration, cardiovascular disease, and microbial infections. The ability to create multi-target ligands, particularly for complex diseases like Alzheimer's, represents a significant advantage of this chemical class.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve bioavailability and reduce potential off-target effects.[16] The exploration of novel hybrid molecules, combining the dihydroquinolinone core with other pharmacophores, will undoubtedly lead to the discovery of new therapeutic agents with enhanced potency and novel mechanisms of action. The continued application of both computational and high-throughput screening methods will be essential in unlocking the full therapeutic potential of this privileged scaffold.

References

-

Bunce, R. A., et al. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) -quinolones via Domino Reactions. Molecules. Available from: [Link]

-

da Fonseca, W. S., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of Molecular Structure. Available from: [Link]

-

Oshiro, Y., et al. (1998). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology. Journal of Medicinal Chemistry. Available from: [Link]

-

Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Bolea, I., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules. Available from: [Link]

-

Teixeira, J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules. Available from: [Link]

-

Wang, Z., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy. Available from: [Link]

-

Premalathaa, K., et al. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. Available from: [Link]

-

Sauthof, L., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available from: [Link]

-

Krivokolysko, S. G., et al. (2022). Synthesis of 4,5-Dihydro-1H-[3][8]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules. Available from: [Link]

-

Micheli, F., et al. (2010). Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Rasool, N., et al. (2022). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Journal of the Mexican Chemical Society. Available from: [Link]

-

An, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. Available from: [Link]

-

Pisani, L., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports. Available from: [Link]

-

Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. (2025). Medicinal Chemistry. Available from: [Link]

-

Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology. Available from: [Link]

-

Sharma, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. Available from: [Link]

-

El-Gazzar, A. B. A., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Scientific Reports. Available from: [Link]

-

Al-Warhi, T., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available from: [Link]

-

Wang, H., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. Available from: [Link]

-

Wei, J., et al. (2019). Antimicrobial Mechanism of Hydroquinone. Applied Biochemistry and Biotechnology. Available from: [Link]

-

Liu, Y., et al. (2024). The role of the kynurenine pathway in cardiovascular disease. Journal of Translational Medicine. Available from: [Link]

-

Vargas-Ceballos, M. Á., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules. Available from: [Link]

-

Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

-

Banach, M., et al. (2022). Targeting Cardiovascular Diseases by Flavonols: An Update. Nutrients. Available from: [Link]

-

Sharma, G., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry. Available from: [Link]

-

Estevez-Hernandez, O., et al. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available from: [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges. (n.d.). PubMed. Available from: [Link]

-

Cardiovascular Diseases | CVD Drug Discovery. (n.d.). Domainex. Available from: [Link]

-

Drugs for the treatment of cardiovascular disease - Part 1. (2020). YouTube. Available from: [Link]

-

Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on the synthesis of Dihydroquinolines: A review [zenodo.org]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Mechanism of Hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary In Vitro Profiling of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one

The following technical guide details the preliminary in vitro evaluation framework for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 4295-36-7). This guide treats the compound as a high-value pharmacophore scaffold, specifically targeting its potential as a tubulin polymerization inhibitor and cytotoxic agent, based on the established structure-activity relationships (SAR) of the 2,3-dihydroquinolin-4(1H)-one (DHQ) class.

Executive Summary & Compound Rationale

Compound Identity: 6-Ethyl-2,3-dihydroquinolin-4(1H)-one Molecular Formula: C₁₁H₁₃NO Class: Nitrogen-containing heterocycle (Dihydroquinolinone).[1][2][3][4][5][6][7][8][9][10]

The 2,3-dihydroquinolin-4(1H)-one (DHQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core for agents exhibiting antitumor, antimicrobial, and anti-inflammatory properties. The specific 6-ethyl analog is of critical interest due to the lipophilic modulation provided by the ethyl group at the C6 position. Compared to the commercially common 6-methyl analog, the 6-ethyl substituent is hypothesized to enhance membrane permeability (logP modulation) and alter metabolic stability without disrupting the core binding affinity to targets such as tubulin or bacterial DNA gyrase.

This guide outlines the critical path for validating this compound in vitro, focusing on cytotoxicity, mechanism of action (MOA), and metabolic stability.

Chemical Validation & Preparation

Before biological testing, the compound must be validated for purity and solubilized correctly to prevent experimental artifacts (e.g., precipitation).

Solubilization Protocol

-

Stock Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Concentration: Prepare a 10 mM or 20 mM primary stock.

-

Storage: Aliquot into amber glass vials; store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in culture media. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Primary Oncology Screen: Cytotoxicity Profiling

The DHQ scaffold frequently acts as an antiproliferative agent. The primary screen utilizes the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Design: MTT Assay

Objective: Quantify cellular metabolic activity as an indicator of viability. Cell Lines:

-

MCF-7 (Breast adenocarcinoma) – High sensitivity to DHQ derivatives.[1]

-

HeLa (Cervical cancer) – Standard proliferation model.

-

HUVEC (Normal control) – To determine the Selectivity Index (SI).

Step-by-Step Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂. -

Treatment: Remove old media. Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Colchicine or Paclitaxel).

-

Incubation: Incubate for 48 or 72 hours.

-

Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Output Format:

| Concentration (µM) | MCF-7 Absorbance (Mean) | HeLa Absorbance (Mean) | % Viability (vs Control) |

|---|---|---|---|

| 0 (Vehicle) | 0.850 | 0.920 | 100% |

| 0.1 | 0.845 | 0.910 | 99% |

| 1.0 | 0.720 | 0.850 | 85% |

| 10.0 | 0.410 | 0.550 | 48% |

| 100.0 | 0.050 | 0.080 | 6% |

Mechanism of Action: Tubulin Polymerization Assay

Many 2-aryl and 6-substituted DHQ derivatives exert cytotoxicity by interfering with microtubule dynamics, similar to colchicine. This assay confirms if the 6-ethyl analog targets the cytoskeleton.

Rationale

If the 6-ethyl group provides steric bulk similar to known inhibitors, it may bind to the colchicine-binding site of tubulin, preventing polymerization.

Protocol Workflow

-

Reagent Prep: Use a fluorescence-based Tubulin Polymerization Kit (purified porcine brain tubulin >99%).

-

Setup: Pre-warm a 96-well half-area plate to 37°C.

-

Reaction Mix: Combine Tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP (1 mM), and the test compound (10 µM).

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Data Interpretation[3][8][11][12][13][14][15][16]

-

Polymerization Inhibitor: Curve remains flat or rises significantly slower than control (e.g., Colchicine).

-

Stabilizer: Curve rises faster and plateaus higher than control (e.g., Paclitaxel).

-

No Effect: Curve overlaps with Vehicle Control.

Metabolic Stability: Microsomal Stability Assay

The "6-ethyl" group is a potential site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. This assay predicts in vivo half-life.

Protocol

-

System: Pooled Liver Microsomes (human or mouse) + NADPH regenerating system.

-

Incubation: Incubate 1 µM of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Visualization of Workflows

Diagram 1: Biological Evaluation Workflow

This diagram illustrates the logical flow from compound preparation to lead validation.

Caption: Logical progression for validating the 6-ethyl-DHQ scaffold from initial screening to lead qualification.

Diagram 2: Hypothesized Signaling Pathway (Apoptosis Induction)

This diagram details how DHQ derivatives typically induce apoptosis via the mitochondrial pathway following tubulin disruption.

Caption: Proposed mechanism where tubulin inhibition by the DHQ scaffold triggers the intrinsic apoptotic pathway.

References

-

RSC Medicinal Chemistry. "2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation." Royal Society of Chemistry. Link

-

MDPI. "2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study." Molecules. Link

-

PubMed Central. "2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design." RSC Advances. Link

-

PubChem. "2,3-dihydroquinolin-4(1H)-one Compound Summary."[2] National Library of Medicine. Link

-

BenchChem. "6-Methyl-2,3-dihydroquinolin-4(1H)-one Properties and Applications." Link

Sources

- 1. 6-Methyl-2,3-dihydroquinolin-4(1H)-one|CAS 36054-00-9 [benchchem.com]

- 2. 2,3-dihydroquinolin-4(1H)-one | C9H9NO | CID 117158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Ethyl-2,3-dihydroquinolin-4(1H)-one mechanism of action prediction

This guide serves as a predictive pharmacological analysis for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one . As a specific biological profile for this exact derivative is not established in public clinical databases, this whitepaper utilizes Structure-Activity Relationship (SAR) extrapolation , pharmacophore modeling , and fragment-based drug discovery (FBDD) principles derived from the well-characterized 2,3-dihydroquinolin-4(1H)-one (aza-flavanone) scaffold.[1]

Mechanism of Action, Structural Logic, and Validation Protocols[1]

Executive Summary

6-Ethyl-2,3-dihydroquinolin-4(1H)-one represents a lipophilic, non-planar "privileged scaffold" in medicinal chemistry.[1] Unlike its fully aromatic counterpart (4-quinolinone), the 2,3-dihydro variant possesses a chiral center (if substituted at C2/C3) and increased conformational flexibility, allowing it to adapt to diverse protein binding pockets.[2]

Based on structural homology to known bioactive agents, the predicted Mechanism of Action (MoA) is dual-modal :

-

Primary Prediction: Inhibition of Type II Topoisomerases (DNA Gyrase/Topo IV in prokaryotes; Topo II

in eukaryotes) via DNA intercalation and stabilization of the cleavable complex. -

Secondary Prediction: Microtubule Destabilization via binding to the colchicine-site of

-tubulin, driven by the hydrophobic 6-ethyl anchor.[1]

Chemical Identity & Pharmacophore Analysis[1][2]

The molecule consists of a bicyclic nitrogen heterocycle fused to a benzene ring. The "6-ethyl" substitution is critical for modulating physicochemical properties.[1]

| Feature | Structural Component | Pharmacological Function |

| H-Bond Donor | N1-H (Secondary Amine) | Critical for anchoring to the target (e.g., Ser/Thr residues in ATP pockets).[1] |

| H-Bond Acceptor | C4=O (Ketone) | Interacts with Mg²⁺ bridges (in Topoisomerases) or water networks. |

| Lipophilic Anchor | 6-Ethyl Group | Increases logP; fills hydrophobic sub-pockets (e.g., specificity pocket in Kinases).[3] |

| Scaffold Core | 2,3-Dihydro ring | Non-planar "pucker" mimics natural flavonoids; reduces π-stacking rigidity compared to quinolines.[1] |

Detailed Mechanism of Action (Predicted)

Pathway A: Topoisomerase II Inhibition (Anticancer/Antimicrobial)

The 4-quinolone core is the structural parent of fluoroquinolone antibiotics. The dihydro analog retains the essential ketone-amine motif required for binding to the DNA-Enzyme cleavage complex.[1]

-

Mechanism: The molecule intercalates between DNA base pairs at the site of the single- or double-strand break created by the enzyme. The C4-Ketone and N1-Proton coordinate with magnesium ions (

) essential for the enzyme's catalytic cycle. -

Effect of 6-Ethyl: The ethyl group at position 6 extends into the hydrophobic region of the DNA major groove or the enzyme's binding pocket, potentially enhancing binding affinity (

) compared to the unsubstituted parent. -

Outcome: Accumulation of double-strand DNA breaks

Activation of p53/ATM pathways

Pathway B: Tubulin Polymerization Inhibition

Dihydroquinolinones structurally resemble combretastatins and flavonoids (like colchicine) that bind to the interface between

-

Mechanism: The compound binds to the Colchicine Binding Site on

-tubulin. -

Causality: The non-planar nature of the 2,3-dihydro ring mimics the twisted biaryl configuration of colchicine. The 6-ethyl group provides the necessary steric bulk to displace the

-helix H7 or T7 loop, preventing the "straight" conformation required for microtubule assembly. -

Outcome: Microtubule depolymerization

Mitotic Spindle collapse

Visualizing the Mechanism

The following diagram illustrates the dual-pathway prediction and the downstream signaling cascade.

Figure 1: Predicted Dual-Mechanism Signaling Cascade.[1] The compound targets Topoisomerase II (red path) and Tubulin (yellow path), converging on apoptotic cell death.[2][3]

Mechanistic Validation Protocols (Self-Validating Systems)[1]

To confirm the MoA, the following experimental workflow is required. These protocols are designed to be binary (Pass/Fail) to rapidly deconvolve the target.

Phase 1: In Silico Docking (Target Confirmation)[3]

-

Objective: Determine binding energy (

) against PDB structures. -

Targets:

-

Success Metric: Binding affinity

indicates a high probability of specific interaction. The 6-ethyl group must show Van der Waals contact with hydrophobic residues (e.g., Leu, Val).[2]

Phase 2: In Vitro Enzymatic Assays

Protocol A: Topoisomerase II Relaxation Assay

-

Reagents: Supercoiled pBR322 plasmid DNA, Human Topo II

, ATP.[2][3] -

Method: Incubate DNA + Enzyme + Compound (0.1 - 100

M) for 30 min at 37°C. Stop reaction with SDS/Proteinase K. -

Readout: Agarose gel electrophoresis.

-

Interpretation:

-

Inhibition: Presence of supercoiled DNA bands (enzyme failed to relax).

-

Poisoning: Presence of linear DNA (enzyme cut but could not religate). (Most likely for this scaffold) .

-

Protocol B: Tubulin Polymerization Assay

-

Reagents: Purified porcine brain tubulin (>99%), GTP.[3]

-

Method: Monitor turbidity (absorbance at 340 nm) over 60 mins at 37°C.

-

Control: Paclitaxel (stabilizer) vs. Colchicine (destabilizer) vs. Vehicle (DMSO).

-

Interpretation: A decrease in

(rate) and steady-state absorbance compared to vehicle confirms polymerization inhibition.

Phase 3: Cellular Phenotyping

Protocol C: Cell Cycle Analysis (Flow Cytometry)[3]

-

Stain: Propidium Iodide (PI) + RNase A.

-

Observation:

-

G2/M Arrest: Indicates Tubulin or Topo II mechanism.

-

Sub-G1 Peak: Indicates Apoptosis.

-

Polyploidy (>4N): Specifically indicates Tubulin inhibition (failed cytokinesis).[3]

-

Synthesis & Optimization Context

Understanding the synthesis allows for rapid analog generation to optimize the "6-ethyl" position.

-

Precursor: Ethyl 3-(2,4-dioxocyclohexyl)propanoate or via the Friedländer synthesis using 2-amino-5-ethylacetophenone.[1]

-

Optimization Strategy: If the 6-ethyl group proves too labile or metabolically unstable (oxidation), replace with 6-cyclopropyl (isostere) or 6-chloro (to block metabolism while maintaining lipophilicity).[1]

References

-

Scaffold Analysis : 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018).[4][5] RSC Advances.

-

Anticancer Mechanism : Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2020). Scientific Reports.

-

Topoisomerase Targeting : Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2014).[6] Molecules.

-

Tubulin Interactions : Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives. (2014).[6] British Journal of Pharmacology.

-

Chemical Properties : 6-ETHYL-2,3-DIHYDROQUINOLIN-4(1H)-ONE Physical Data. ChemicalBook.

Sources

- 1. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines [mdpi.com]

Unlocking the Bioactive Potential: A Technical Guide to Pharmacophore Exploration of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one

This guide provides an in-depth exploration of the pharmacophoric features of the 6-Ethyl-2,3-dihydroquinolin-4(1H)-one scaffold. As drug discovery pivots towards more rational, structure-guided methodologies, a profound understanding of a molecule's pharmacophore becomes paramount. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable protocols for elucidating the key chemical features that govern the biological activity of this promising heterocyclic core. We will navigate the journey from hypothetical target identification to computational model generation, validation, and pathways for experimental verification, thereby furnishing a comprehensive framework for lead discovery and optimization.

The Quinolinone Core: A Privileged Scaffold in Medicinal Chemistry

The 2,3-dihydroquinolin-4(1H)-one moiety represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Derivatives of this core have been reported to exhibit properties including antibacterial, antioxidant, and anticancer effects, often through mechanisms like tubulin polymerization inhibition or kinase modulation.[1][2] The specific compound, 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, with its ethyl substitution on the aromatic ring, presents a unique variation of this core, the full potential of which is yet to be thoroughly explored. The ethyl group may confer enhanced lipophilicity or specific hydrophobic interactions within a target binding site, making it a compelling starting point for a targeted drug discovery campaign.

Strategic Approach: Postulating a Biological Target

In the absence of extensive biological data for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, a logical first step is to formulate a hypothesis regarding its potential biological target. This evidence-based approach leverages the known activities of structurally analogous compounds. For the purpose of this guide, we will postulate that the 6-Ethyl-2,3-dihydroquinolin-4(1H)-one scaffold possesses inhibitory activity against a specific oncology target, such as a receptor tyrosine kinase (RTK). This hypothesis is grounded in studies that have successfully developed quinoline and quinolinone derivatives as potent inhibitors of targets like VEGFR-2.[2]

Ligand-Based Pharmacophore Modeling: A Step-by-Step Workflow

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[3] This section outlines a rigorous, self-validating protocol for developing a ligand-based pharmacophore model.

Curated Dataset Assembly

The foundation of a robust pharmacophore model is a high-quality dataset of molecules with known biological activities against the chosen target.

Protocol:

-

Literature Survey: Conduct a comprehensive search of medicinal chemistry literature and databases (e.g., ChEMBL, PubChem) for quinolinone derivatives with reported IC50 or Ki values against the selected RTK.

-

Activity Thresholds: Segregate the collected compounds into distinct activity classes. A common practice is to define "actives" as compounds with IC50 values in the nanomolar to low micromolar range, "moderately actives" in the mid-micromolar range, and "inactives" with high micromolar or no significant activity.

-

Structural Diversity: Ensure the training set of active compounds encompasses a range of structural variations to build a more general and predictive model.

-

Test Set Selection: Withhold a representative subset of compounds (approximately 20-30% of the total dataset) with a balanced distribution of activities to serve as an external validation set. This test set is crucial for assessing the predictive power of the final pharmacophore model.[4]

Table 1: Hypothetical Dataset for Pharmacophore Modeling

| Compound ID | Structure | Target Activity (IC50, µM) | Activity Class |

| Active-1 | (Structure Image) | 0.05 | Active |

| Active-2 | (Structure Image) | 0.12 | Active |

| ... | ... | ... | ... |

| Inactive-1 | (Structure Image) | > 50 | Inactive |

| Inactive-2 | (Structure Image) | 85 | Inactive |

| ... | ... | ... | ... |

Conformational Analysis and Feature Identification

Ligands are flexible molecules that can adopt numerous conformations. Identifying the bioactive conformation is a critical step in pharmacophore modeling.[3]

Protocol:

-

3D Structure Generation: Convert the 2D structures of all dataset compounds into 3D representations using molecular modeling software.

-

Energy Minimization: Perform energy minimization on each structure to obtain a low-energy starting conformation.

-

Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a diverse ensemble of low-energy conformers for each molecule.[5]

-

Feature Definition: Identify potential pharmacophoric features within each molecule. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable centers[6]

-

Hypothesis Generation and Scoring

The core of pharmacophore modeling involves aligning the conformers of active molecules to identify a common spatial arrangement of pharmacophoric features.

Protocol:

-

Common Feature Pharmacophore Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop, PHASE) to identify common feature hypotheses that are present in the majority of the active compounds.

-

Hypothesis Scoring: Each generated hypothesis is scored based on how well it maps the features of the active compounds and its ability to discriminate actives from inactives. The scoring function typically considers factors like feature alignment, vector alignments for directional features (HBAs, HBDs), and volume overlap.

-

Selection of the Best Hypothesis: The highest-scoring hypothesis, which represents the most probable pharmacophore, is selected for further validation. A good pharmacophore model will have a high correlation between the estimated and experimental activities of the training set compounds.[1]

Caption: Ligand-Based Pharmacophore Generation Workflow.

Rigorous Model Validation: Ensuring Predictive Power

A pharmacophore model is only as valuable as its ability to predict the activity of new, untested compounds. Therefore, rigorous validation is a non-negotiable step.

Internal Validation: Fischer's Randomization Test

This statistical method assesses the likelihood that the correlation between pharmacophore features and biological activity in the training set occurred by chance.

Protocol:

-

Data Scrambling: The biological activities of the training set compounds are randomly shuffled.

-

Hypothesis Generation: The pharmacophore generation process is repeated on the scrambled data.

-

Iteration: This process is repeated multiple times (typically 99 or 199 times).

-

Significance Assessment: If the original, unscrambled data produces a significantly better-scoring hypothesis than the vast majority of the scrambled datasets, the model is considered statistically significant and not a result of chance correlation.[5]

External Validation: The Test Set Challenge

The most definitive test of a pharmacophore model is its ability to predict the activity of an external test set of compounds that were not used in its creation.

Protocol:

-

Mapping the Test Set: The validated pharmacophore hypothesis is used to screen the test set molecules.

-

Activity Prediction: The model predicts the activity class (e.g., active, inactive) of each test set compound based on how well it maps to the pharmacophore.

-

Performance Metrics: The predictive accuracy of the model is evaluated using metrics such as:

-

Sensitivity: The ability to correctly identify active compounds.

-

Specificity: The ability to correctly identify inactive compounds.

-

Accuracy: The overall proportion of correct predictions.

-

Receiver Operating Characteristic (ROC) Curve Analysis: A graphical plot that illustrates the diagnostic ability of the model as its discrimination threshold is varied.[1]

-

From Model to Molecule: Experimental Validation and Lead Optimization

A validated pharmacophore model is a powerful tool for guiding the next phases of drug discovery.

Caption: Integrated Drug Discovery Workflow.

Virtual Screening for Novel Scaffolds

The pharmacophore model can be used as a 3D search query to rapidly screen large virtual libraries of compounds (e.g., ZINC, Enamine) to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to be active.

Pharmacophore-Guided Synthesis of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one Analogs

The synthesis of 2,3-dihydroquinolin-4(1H)-ones can be achieved through various established methods, such as the intramolecular cyclization of o-aminochalcones or the condensation of o-aminoacetophenones with aldehydes.[7][8]

Proposed Synthetic Strategy:

A focused library of analogs of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one can be designed and synthesized to probe the structure-activity relationship (SAR) and validate the pharmacophore model. Modifications could include:

-

Varying the substituent at the 6-position: Replacing the ethyl group with other alkyl or functional groups to explore the impact on hydrophobic interactions.

-

Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups at other positions to modulate electronic properties.

-

Modification of the dihydro-4(1H)-quinolinone core: Exploring different heterocyclic systems that maintain the key pharmacophoric features.

In Vitro Biological Evaluation

The synthesized compounds must be tested in a relevant biological assay to determine their activity against the target RTK. A typical assay would involve measuring the inhibition of the kinase's phosphorylating activity in the presence of the test compounds. The resulting IC50 values will provide direct experimental validation of the pharmacophore model's predictions and guide further rounds of lead optimization.

Conclusion

The exploration of the pharmacophore of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, as outlined in this guide, provides a robust and scientifically rigorous framework for advancing this promising scaffold in drug discovery. By integrating computational modeling with strategic chemical synthesis and biological evaluation, researchers can efficiently navigate the path from a hypothetical target to validated lead compounds. This holistic approach, grounded in the principles of medicinal chemistry and computational science, is essential for unlocking the full therapeutic potential of novel chemical entities.

References

-

Patel, A. B., et al. (2009). Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling. Bioorganic & Medicinal Chemistry Letters, 19(2), 470-474. [Link]

-

Ghasemzadeh, M. A., et al. (2018). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. Research on Chemical Intermediates, 44(8), 4897-4913. [Link]

-

Li, Y., et al. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Medical Sciences, 10(4), 435-445. [Link]

-

Bou-Salah, L., et al. (2018). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry, 2018, 8540275. [Link]

-

Kummari, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Journal of Pharmaceutical Research International, 34(46A), 1-15. [Link]

-

Kumar, A., & Sharma, S. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(20), 10884-10906. [Link]

-

Shaikh, R. A., et al. (2014). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Der Pharma Chemica, 6(1), 221-226. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Pharmacophore – Knowledge and References. Retrieved from [Link]

-

Kumar, R., et al. (2011). Pharmacophore modeling and 3D-QSAR studies on furanone derivatives as anti-inflammatory agents. Pharmacophore, 2(6), 298-315. [Link]

-

Fiveable. (n.d.). Pharmacophore modeling. Retrieved from [Link]

-

Chem Help ASAP. (2023, November 2). pharmacophore determination for a hit or lead series [Video]. YouTube. [Link]

-

Bioinformatics Insights. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]

-

Saito, A., et al. (2010). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 75(15), 5089-5092. [Link]

-

Abdel-fattah, H. A., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5174. [Link]

-

Kumar, A., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Journal of Receptors and Signal Transduction, 36(1), 53-65. [Link]

-

Al-Majedy, Y. K., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Pakistan Journal of Medical and Health Sciences, 15(3), 954-958. [Link]

-

Singh, P., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]

- Busacca, C. A., et al. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. U.S. Patent No. 6,967,209 B2. Washington, DC: U.S.

-

Kostova, I., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(9), 14790-14819. [Link]

-

Grishaev, V., et al. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. Molbank, 2023(4), M1795. [Link]

-

Jones, R. C. F., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Chemistry, 16(11), 1335-1361. [Link]

Sources

- 1. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

safety and toxicity profile of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Comprehensive Safety and Toxicological Assessment of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Part 1: Executive Summary

6-Ethyl-2,3-dihydroquinolin-4(1H)-one (CAS 263896-27-1) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents and agrochemicals.[1][2] Structurally, it belongs to the tetrahydroquinoline class, characterized by a fused benzene and piperidinone ring system.[2]

While direct toxicological datasets for this specific ethyl-substituted derivative are proprietary or limited in public registries, a robust safety profile can be derived via Read-Across Methodology from the well-characterized parent scaffold (2,3-dihydroquinolin-4(1H)-one) and structurally analogous 6-substituted quinolinones.[1][2]

Key Safety Classifications:

-

GHS Signal Word: WARNING

-

Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory Irritation).[2]

-

Toxicological Concern: Moderate acute oral toxicity; potential for aquatic toxicity due to lipophilicity.[1][2]

-

Handling Status: Handle as a hazardous organic intermediate; strictly avoid dust generation.

Part 2: Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of this compound is the first step in predicting its bioavailability and environmental fate.[1][2]

Table 1: Physicochemical Data

| Property | Value / Description | Relevance to Safety |

| Chemical Name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | Official IUPAC designation.[1] |

| CAS Number | 263896-27-1 | Unique identifier for regulatory tracking.[1][2] |

| Molecular Formula | C₁₁H₁₃NO | - |

| Molecular Weight | 175.23 g/mol | Small molecule; high membrane permeability potential.[1][2] |

| Physical State | Solid (Powder/Crystalline) | Inhalation hazard if dust is generated.[2] |

| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; potential for bioaccumulation.[1][2] |

| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Requires organic solvents for cleaning; persistence in water.[2] |

| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) | Facilitates binding to biological receptors.[2] |

Part 3: Toxicological Profile (Mammalian)

Methodology: Due to the niche status of CAS 263896-27-1, the following profile synthesizes data from the parent scaffold (Tetrahydroquinolin-4-one) and validated QSAR (Quantitative Structure-Activity Relationship) models.

Acute Toxicity[1][2]

-

Oral (Rat): Predicted LD50 ranges between 500 – 2000 mg/kg .[2]

-

Dermal/Inhalation: Data lacking; treat as Harmful (Category 4).[2] Absorption through intact skin is likely due to the LogP > 2.[2]

Irritation & Sensitization[1][2][4]

-

Skin Corrosion/Irritation: Category 2 (Irritant). The secondary amine moiety is weakly basic and can react with skin lipids/proteins, causing dermatitis upon prolonged contact.[2]

-

Serious Eye Damage: Category 2A (Irritant). Solid particulates are abrasive and chemically irritating to corneal tissue.[2]

-

Respiratory Sensitization: High risk of irritation to mucous membranes (STOT-SE Category 3).[1][2]

Genotoxicity & Carcinogenicity[1][2][4]

-

Ames Test (Bacterial Reverse Mutation):

-

Prediction:Likely Negative (with and without metabolic activation).[2]

-

Scientific Rationale: Unlike fully aromatic quinolines (which are planar intercalators and known mutagens), the 2,3-dihydro structure is non-planar (puckered ring).[2] This conformational flexibility reduces the likelihood of DNA intercalation.[1][2]

-

-

Metabolic Activation Risk: The compound can be metabolically dehydrogenated by Cytochrome P450 enzymes to form the fully aromatic 6-ethylquinolin-4(1H)-one .[2] Aromatic quinolines carry a higher genotoxic risk.[1][2]

Reproductive Toxicity[1][2][4]

-

No specific alerts.[1][2] However, structurally related quinolinones have been investigated for anti-fertility effects in males (antispermatogenic), necessitating caution during handling by personnel of reproductive age.[2]

Part 4: Ecotoxicology & Environmental Fate

The ethyl substitution at position 6 significantly alters the environmental behavior compared to the parent molecule.[1][2]

-

Aquatic Toxicity:

-

Persistence: The quinolinone core is relatively stable against hydrolysis.[1][2] Biodegradation is expected to be slow due to the heterocyclic ring system.[1][2]

-

Bioaccumulation: With a LogP of ~2.3, the bioconcentration factor (BCF) is low-to-moderate.[1][2] It is not expected to biomagnify significantly in food chains.[1][2]

Part 5: Visualization of Safety & Metabolism

Figure 1: Metabolic Activation Pathway (Hypothetical)

This diagram illustrates the potential bio-activation of the safe dihydro-form into the potentially more toxic aromatic form via oxidative enzymes.[1][2]

Caption: Hypothetical metabolic trajectory showing oxidative conversion to the aromatic quinolone scaffold.

Part 6: Handling & Experimental Protocols

Standard Operating Procedure (SOP): Safe Handling of Quinolinone Intermediates

1. Engineering Controls:

-

Enclosure: Weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.[1][2]

2. Personal Protective Equipment (PPE):

-

Respiratory: N95 (US) or P2 (EU) dust mask for minor handling.[2] Full-face respirator with organic vapor/particulate cartridges (OV/P100) for spill cleanup.[1][2]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 min).[2]

-

Ocular: Chemical safety goggles.

3. Emergency Protocol: Accidental Exposure

-

Inhalation: Move victim to fresh air.[1][2] If breathing is difficult, administer oxygen (trained personnel only).[2]

-

Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic compound.[2]

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Consult an ophthalmologist.

Experimental Workflow: Toxicity Screening (Tier 1)

For researchers synthesizing this compound, the following screening workflow is recommended to validate safety internally.

Caption: Tiered toxicology screening workflow for internal safety validation of new intermediates.

Part 7: Regulatory Landscape

-

TSCA (USA): This specific CAS (263896-27-1) is likely considered a "Low Volume Exemption" (LVE) or R&D substance.[1][2] It is not listed on the public active inventory, implying it must be used strictly for R&D purposes under the supervision of a technically qualified individual.[2]

-

REACH (EU): Not registered as a high-tonnage substance.[1][2]

-

Export Control: Not listed as a precursor for controlled substances, but quinolinones are monitored for potential dual-use in synthetic opioid analogs (though this specific structure is low risk).[2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235689 (Analogous Quinolinones).[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1,2,3,4-Tetrahydroquinoline derivatives.[2][4] Retrieved from [Link]

-

Namba, K., et al. (2012). "Synthesis of 2,3-Dihydroquinolin-4(1H)-ones."[2][5] The Journal of Organic Chemistry, 77(5), 2398-2406.[2][5] (Provides synthesis context and impurity profiles). Retrieved from [Link]

-

Active Biopharma. Certificate of Analysis: 6-Ethyl-2,3-dihydroquinolin-4(1H)-one.[1][2] Retrieved from [Link]

Sources

- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 2. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Ethyl-1,2,3,4-tetrahydroanthroquinone | C16H16O2 | CID 27376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one from o-Aminoacetophenones

Introduction: The Significance of the Dihydroquinolinone Scaffold in Medicinal Chemistry

The 2,3-dihydroquinolin-4(1H)-one core is a privileged heterocyclic scaffold that forms the backbone of a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a highly attractive framework in drug discovery and development.[1] Specifically, the introduction of an ethyl group at the 6-position can significantly influence the lipophilicity and metabolic stability of the resulting compound, potentially enhancing its therapeutic profile.

This document provides a comprehensive guide for the synthesis of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, a valuable intermediate for the development of novel therapeutic agents. The protocol herein is tailored for researchers and scientists in the field of medicinal chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Reaction Principle: The Friedländer Annulation for Quinolone Synthesis